4-Chloro-2-{[(3-hydroxypropyl)amino]methyl}phenol
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Overview
Description
4-Chloro-2-{[(3-hydroxypropyl)amino]methyl}phenol is an organic compound with the molecular formula C10H14ClNO2 It is a derivative of phenol, characterized by the presence of a chloro group, a hydroxypropylamino group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(3-hydroxypropyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 3-chloropropanol in the presence of a base, followed by the introduction of an amino group through reductive amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(3-hydroxypropyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chloro-2-{[(3-oxopropyl)amino]methyl}phenol.
Reduction: Formation of 2-{[(3-hydroxypropyl)amino]methyl}phenol.
Substitution: Formation of 4-alkyl-2-{[(3-hydroxypropyl)amino]methyl}phenol.
Scientific Research Applications
4-Chloro-2-{[(3-hydroxypropyl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(3-hydroxypropyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro group may also participate in hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol
- 4-Chloro-2-{[(3-hydroxypropyl)amino]methyl}aniline
- 4-Chloro-2-{[(3-hydroxypropyl)amino]methyl}benzene
Uniqueness
4-Chloro-2-{[(3-hydroxypropyl)amino]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxypropylamino group and a chloro group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H14ClNO2 |
---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
4-chloro-2-[(3-hydroxypropylamino)methyl]phenol |
InChI |
InChI=1S/C10H14ClNO2/c11-9-2-3-10(14)8(6-9)7-12-4-1-5-13/h2-3,6,12-14H,1,4-5,7H2 |
InChI Key |
AIVBSSXSYJBVAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNCCCO)O |
Origin of Product |
United States |
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